molecular formula C23H32N6O8 B1665656 Adenosine, N-(4-amino-4-oxobutyl)-, 2',3',5'-tripropanoate CAS No. 104124-23-4

Adenosine, N-(4-amino-4-oxobutyl)-, 2',3',5'-tripropanoate

Cat. No. B1665656
M. Wt: 520.5 g/mol
InChI Key: YDAFJDAEPUHFIH-HYYMDVBZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AGR-540 is a prodrug of AGR-529. AGR-540 has been shown to return plasma triglyceride concentrations to normal levels in mouse models. This effect may be attributed to an interaction of the molecule with A1 purinergic receptors of adipose tissue.

Scientific Research Applications

A2A Adenosine Receptor Agonists and Therapeutic Applications

Adenosine, through its A2A receptors, mediates crucial biological processes such as vasodilation, inflammation, and various central nervous system (CNS) disorders. The A2A receptors are expressed in many tissues, including the lung, liver, heart, and various cardiovascular and immune cells. Scientific research highlights the development of A2A receptor agonists, showing their potential therapeutic applications in treating diseases like inflammation, asthma, myocardial perfusion imaging, sepsis, and wound healing. Despite some clinical trial failures due to side effects, certain A2A receptor agonists have been approved for cardiac ischemia-reperfusion injury and anemia, marking a milestone for further development of new and selective A2A ligands for broader therapeutic applications (Guerrero, 2018).

Adenosine in Mood and Anxiety Disorders

Adenosine receptors, particularly A1 and A2A subtypes, play a significant role in mood and anxiety disorders. Activation of A2A receptors correlates with increased depression-like symptoms, whereas A1 receptor signaling can induce rapid antidepressant effects. Treatments such as sleep deprivation and electroconvulsive therapy, which have therapeutic effects on depression, are mediated through A1 receptor activation or up-regulation. A1 receptors might also contribute to the antidepressant effects of specific treatments like transcranial direct current stimulation and deep brain stimulation. Interestingly, caffeine, an antagonist of adenosine receptors, generally induces anxiogenic effects, indicating a crucial role of adenosine receptors, especially A2A receptors, in the pathophysiology of anxiety disorders (Calker et al., 2019).

Adenosine A2A Receptors in Human Circulating Blood Elements

Adenosine A2A receptors are notably present in various peripheral tissues and human circulating blood elements like platelets, lymphocytes, and neutrophils. Research has extensively studied the affinity and potency of typical adenosine receptor ligands in these cells, showing a single class of binding sites with nanomolar range affinity and Bmax values. These findings suggest that adenosine A2A receptors, through their ubiquitous presence and ligand interactions, have significant potential in therapeutic applications related to the immune system and inflammation (Varani et al., 1998).

properties

CAS RN

104124-23-4

Product Name

Adenosine, N-(4-amino-4-oxobutyl)-, 2',3',5'-tripropanoate

Molecular Formula

C23H32N6O8

Molecular Weight

520.5 g/mol

IUPAC Name

[(2R,3R,4R,5R)-5-[6-[(4-amino-4-oxobutyl)amino]purin-9-yl]-3,4-di(propanoyloxy)oxolan-2-yl]methyl propanoate

InChI

InChI=1S/C23H32N6O8/c1-4-15(31)34-10-13-19(36-16(32)5-2)20(37-17(33)6-3)23(35-13)29-12-28-18-21(26-11-27-22(18)29)25-9-7-8-14(24)30/h11-13,19-20,23H,4-10H2,1-3H3,(H2,24,30)(H,25,26,27)/t13-,19-,20-,23-/m1/s1

InChI Key

YDAFJDAEPUHFIH-HYYMDVBZSA-N

Isomeric SMILES

CCC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NCCCC(=O)N)OC(=O)CC)OC(=O)CC

SMILES

CCC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCCCC(=O)N)OC(=O)CC)OC(=O)CC

Canonical SMILES

CCC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCCCC(=O)N)OC(=O)CC)OC(=O)CC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

(carboxamido-3-propylamino)-6-(tripropionyl)-2',3',5'-beta-(D-ribosyl)-9-purine
Agr 540
Agr-540

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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